1-hydroxy-N'-(3,4,5-trimethoxybenzylidene)-2-naphthohydrazide
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Overview
Description
1-hydroxy-N'-(3,4,5-trimethoxybenzylidene)-2-naphthohydrazide, also known as TNH, is a chemical compound that has been studied extensively for its potential applications in scientific research. TNH is a hydrazide derivative of naphthoic acid and has a unique molecular structure that makes it an attractive candidate for a variety of research applications.
Mechanism of Action
The exact mechanism of action of 1-hydroxy-N'-(3,4,5-trimethoxybenzylidene)-2-naphthohydrazide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 1-hydroxy-N'-(3,4,5-trimethoxybenzylidene)-2-naphthohydrazide has been shown to inhibit the activity of certain enzymes and to activate others, leading to changes in cellular function and gene expression.
Biochemical and Physiological Effects:
1-hydroxy-N'-(3,4,5-trimethoxybenzylidene)-2-naphthohydrazide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death. 1-hydroxy-N'-(3,4,5-trimethoxybenzylidene)-2-naphthohydrazide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. Additionally, 1-hydroxy-N'-(3,4,5-trimethoxybenzylidene)-2-naphthohydrazide has been shown to have antioxidant effects, protecting cells from oxidative stress.
Advantages and Limitations for Lab Experiments
1-hydroxy-N'-(3,4,5-trimethoxybenzylidene)-2-naphthohydrazide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under a variety of conditions. However, 1-hydroxy-N'-(3,4,5-trimethoxybenzylidene)-2-naphthohydrazide also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous environments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several potential future directions for research on 1-hydroxy-N'-(3,4,5-trimethoxybenzylidene)-2-naphthohydrazide. One area of interest is the development of 1-hydroxy-N'-(3,4,5-trimethoxybenzylidene)-2-naphthohydrazide-based therapies for the treatment of cancer and other diseases. Researchers are also interested in exploring the potential of 1-hydroxy-N'-(3,4,5-trimethoxybenzylidene)-2-naphthohydrazide as a tool for studying cellular signaling pathways and gene expression. Additionally, there is potential for the development of new synthetic methods for 1-hydroxy-N'-(3,4,5-trimethoxybenzylidene)-2-naphthohydrazide and related compounds, which could lead to the discovery of new biological activities and applications.
Synthesis Methods
The synthesis of 1-hydroxy-N'-(3,4,5-trimethoxybenzylidene)-2-naphthohydrazide involves the reaction of 2-naphthohydrazide with 3,4,5-trimethoxybenzaldehyde in the presence of a catalyst such as acetic acid. The resulting compound is then purified through recrystallization to obtain pure 1-hydroxy-N'-(3,4,5-trimethoxybenzylidene)-2-naphthohydrazide.
Scientific Research Applications
1-hydroxy-N'-(3,4,5-trimethoxybenzylidene)-2-naphthohydrazide has been studied extensively for its potential applications in scientific research. It has been shown to have a variety of biological and pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects. 1-hydroxy-N'-(3,4,5-trimethoxybenzylidene)-2-naphthohydrazide has also been shown to have potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
properties
IUPAC Name |
1-hydroxy-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-26-17-10-13(11-18(27-2)20(17)28-3)12-22-23-21(25)16-9-8-14-6-4-5-7-15(14)19(16)24/h4-12,24H,1-3H3,(H,23,25)/b22-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNOKEDWLNRRHD-WSDLNYQXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=C(C3=CC=CC=C3C=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=C(C3=CC=CC=C3C=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-hydroxy-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]naphthalene-2-carbohydrazide |
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